

Application Note: Analysis of Matsukaze-lactone using HPLC and LC-MS/MS

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Compound of Interest

Compound Name: Matsukaze-lactone

Cat. No.: B1162303

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Introduction

Matsukaze-lactone, a naturally occurring coumarin compound with the chemical formula $C_{20}H_{14}O_6$ and a molecular weight of 350.32, has garnered interest for its potential biological activities.[1][2] Accurate and sensitive analytical methods are crucial for the quantification of **Matsukaze-lactone** in various matrices, including plant extracts and biological samples, to support research and drug development efforts. This application note provides detailed protocols for the analysis of **Matsukaze-lactone** using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation from Plant Material

A robust sample preparation protocol is essential for accurate analysis. The following procedure is recommended for the extraction of **Matsukaze-lactone** from plant tissues:

- Homogenization: Weigh 1.0 g of finely ground and dried plant material into a 50 mL conical tube.
- Extraction: Add 20 mL of 80% methanol in water (v/v).[3]

- Sonication: Sonicate the mixture for 30 minutes in a water bath.[3]
- Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
- Collection: Decant the supernatant into a clean tube.
- Re-extraction: Repeat the extraction process (steps 2-5) on the remaining plant material and combine the supernatants.
- Filtration: Filter the combined supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.[4]

For complex matrices or low concentrations of the analyte, a Solid-Phase Extraction (SPE) cleanup step may be incorporated to remove interfering substances.[5]

HPLC-UV Method

This method is suitable for the routine quantification of **Matsukaze-lactone** in relatively clean sample extracts.

Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	30% B to 90% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
UV Detection	276 nm[6]

Representative Quantitative Data (HPLC-UV)

The following table summarizes the expected performance of the HPLC-UV method. Please note that these are representative values and may vary depending on the specific instrumentation and sample matrix.

Parameter	Value
Retention Time (RT)	~ 8.5 min
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Precision (%RSD)	< 5%
Accuracy (% Recovery)	95 - 105%

LC-MS/MS Method

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.

Chromatographic Conditions

The HPLC conditions can be adapted from the HPLC-UV method, often with a lower flow rate suitable for the MS interface.

Parameter	Condition
Column	C18 reverse-phase, 2.1 x 100 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	20% B to 80% B over 10 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (m/z)	351.08 [M+H] ⁺
Product Ions (m/z)	189.03, 161.02 (hypothetical)
Collision Energy	25 eV, 35 eV (hypothetical)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C

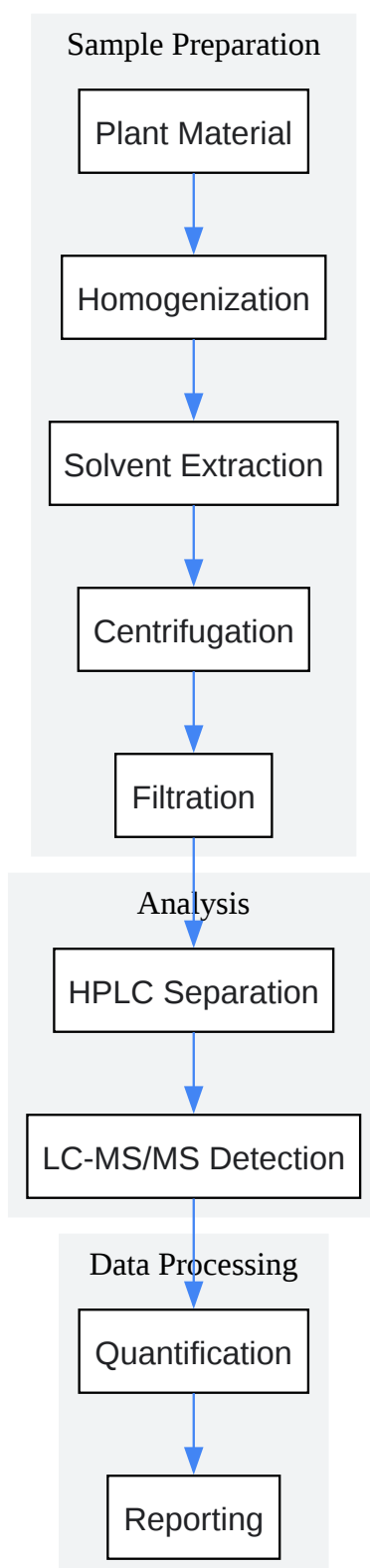
Representative Quantitative Data (LC-MS/MS)

The LC-MS/MS method offers significantly improved sensitivity. The following are expected performance characteristics.

Parameter	Value
Retention Time (RT)	~ 5.2 min
Linearity (r^2)	> 0.998
Limit of Detection (LOD)	0.05 ng/mL
Limit of Quantification (LOQ)	0.15 ng/mL
Precision (%RSD)	< 10%
Accuracy (% Recovery)	90 - 110%

Visualizations

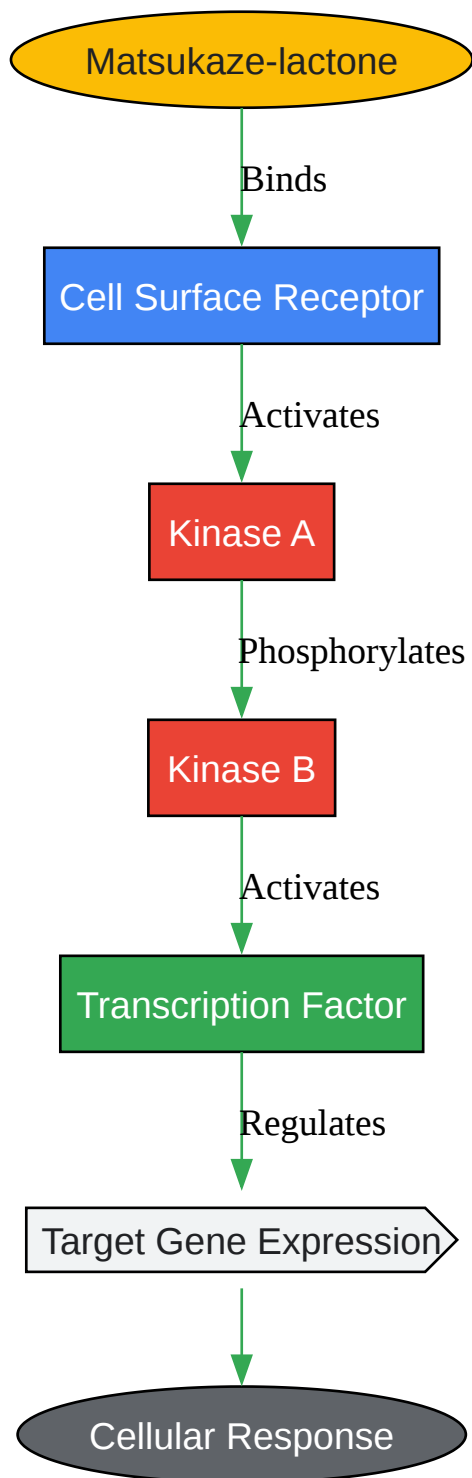
Experimental Workflow



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Caption: Workflow for **Matsukaze-lactone** analysis.

Hypothetical Signaling Pathway



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Caption: Hypothetical signaling pathway modulated by **Matsukaze-lactone**.

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